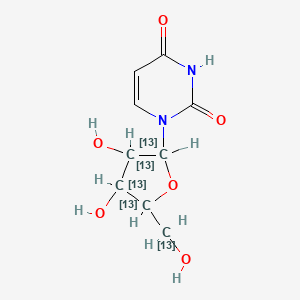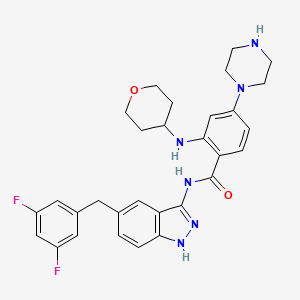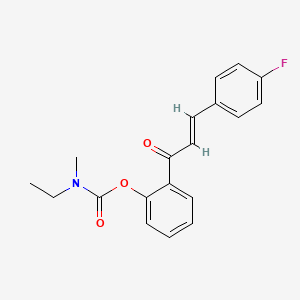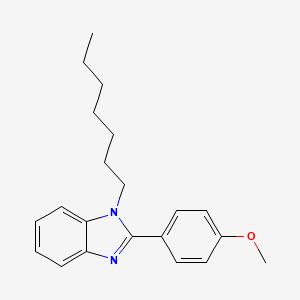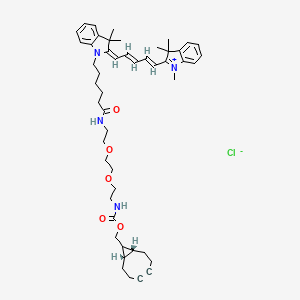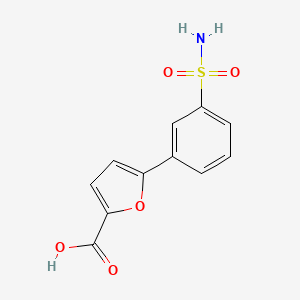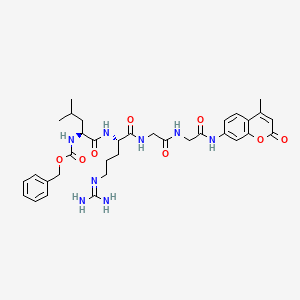
E3 ligase Ligand-Linker Conjugate 37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 ligase Ligand-Linker Conjugate 37 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation . This process is essential for regulating protein levels within cells and has significant implications for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 37 involves the conjugation of a ligand specific to the E3 ubiquitin ligase with a linker molecule. The process typically includes the following steps:
Ligand Synthesis: The ligand, such as Thalidomide, is synthesized through a series of chemical reactions involving amide bond formation.
Linker Attachment: The linker is attached to the ligand using primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand-Linker Conjugate 37 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the transfer of ubiquitin from the E2 enzyme to the target protein, mediated by the E3 ligase.
Amide Bond Formation: During synthesis, amide bonds are formed between the ligand and linker.
Common Reagents and Conditions:
Reagents: Common reagents include primary amines, DIPEA, DMF, and various solvents for purification.
Major Products: The major product of these reactions is the fully assembled PROTAC molecule, which includes the E3 ligase ligand, linker, and target protein ligand .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 37 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of E3 ligase Ligand-Linker Conjugate 37 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule . This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular homeostasis .
Comparison with Similar Compounds
Cereblon-based PROTACs: Utilize Cereblon as the E3 ligase ligand and have been widely used in targeted protein degradation.
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Employ VHL as the E3 ligase ligand and are known for their high binding affinity and specificity.
Uniqueness: E3 ligase Ligand-Linker Conjugate 37 is unique due to its specific ligand-linker combination, which provides distinct selectivity and efficacy in recruiting the E3 ligase to the target protein . This specificity enhances its potential for therapeutic applications and distinguishes it from other PROTACs .
Properties
Molecular Formula |
C31H42N4O8 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)19-41-17-16-33-12-8-21(9-13-33)42-22-10-14-34(15-11-22)20-4-5-23-24(18-20)30(40)35(29(23)39)25-6-7-26(36)32-28(25)38/h4-5,18,21-22,25H,6-17,19H2,1-3H3,(H,32,36,38) |
InChI Key |
TVEPWXFDSPZNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)

